Scaffold Topology: Pyrazolo[3,2-b] vs. Pyrazolo[5,1-b] vs. Pyrazolo[1,5-c] Isomers
The target compound possesses a pyrazolo[3,2-b]quinazoline core, a distinct topological isomer compared to the pyrazolo[5,1-b]quinazoline and pyrazolo[1,5-c]quinazoline scaffolds [1]. While quantitative head-to-head biological data for the specific isomer are not publicly available, the literature establishes that different pyrazoloquinazoline regioisomers engage different kinase targets. For example, pyrazolo[4,3-h]quinazoline-3-carboxamides show >1000-fold selectivity for Aurora B over Aurora A kinase [2], whereas pyrazolo[1,5-c]quinazolinone derivatives preferentially inhibit CDK9/2 with IC50 values of 4.7–9.8 μM [3]. These data imply that the [3,2-b] isomer is not functionally interchangeable with other regioisomers.
| Evidence Dimension | Kinase target selectivity profile |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Pyrazolo[4,3-h]quinazoline-3-carboxamides: >1000-fold Aurora B selectivity [2]; Pyrazolo[1,5-c]quinazolinones: CDK9 IC50 4.7–9.8 μM [3] |
| Quantified Difference | Regioisomers demonstrate distinct kinase selectivity profiles (Aurora B vs. CDK9/2) |
| Conditions | Recombinant enzyme assays for Aurora kinases; in vitro kinase activity assays for CDK9/2 against A549 cells |
Why This Matters
Procuring the correct regioisomer is essential for any kinase-targeted screening campaign, as topology alone predicts which kinase family will be engaged.
- [1] Metwally NH, Mohamed MS. Pyrazoloquinazoline derivatives: Synthesis, reactions, and biological applications. Synthetic Communications. 2018;48:721-746. View Source
- [2] Mortlock AA, Foote KM, Heron NM, et al. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of Aurora B kinase. J Med Chem. 2007;50(9):2213-2224. PMID: 17373783. View Source
- [3] Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. MDPI. 2023. View Source
